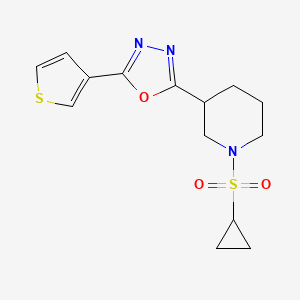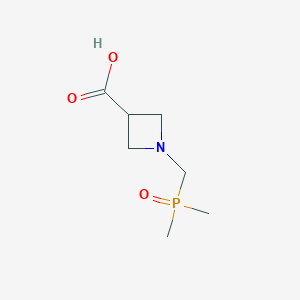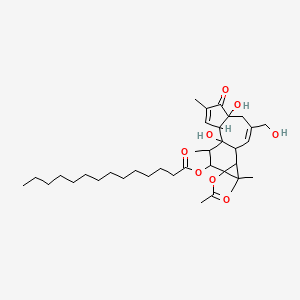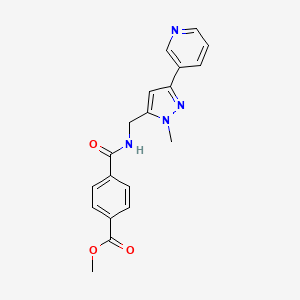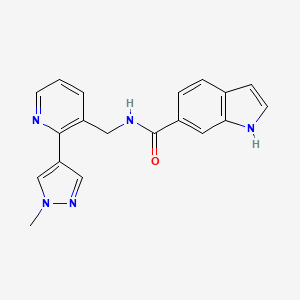
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of immune response, inflammation, and cellular stress.
Wirkmechanismus
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a potent and selective inhibitor of the protein kinase TBK1. TBK1 is involved in the regulation of immune response, inflammation, and cellular stress. It phosphorylates the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. By inhibiting the activation of TBK1, this compound prevents the phosphorylation of IRF3 and inhibits the activation of the immune response and inflammation pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in immune response, inflammation, and cellular stress. In addition, this compound has been shown to have anti-tumor activity in preclinical studies, which makes it a potential candidate for the development of cancer therapeutics.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in in vivo studies. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. One area of research could focus on the development of more potent and selective inhibitors of TBK1. This could lead to the development of more effective treatments for autoimmune diseases and cancer.
Another area of research could focus on the role of TBK1 in other physiological processes, such as metabolism and aging. TBK1 has been implicated in the regulation of these processes, and further research could lead to the development of new therapies for metabolic disorders and age-related diseases.
Finally, research could focus on the development of new drug delivery systems for this compound. This could improve the pharmacokinetics and bioavailability of the drug, which could lead to more effective treatments for autoimmune diseases and cancer.
Synthesemethoden
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide was first described in a patent application in 2008. The synthesis of this compound involves several steps, including the reaction of 2-bromo-1-methyl-4-(pyridin-3-yl)pyrazole with 3-(dimethylamino)propylamine to form the intermediate compound, which is then reacted with 6-bromoindole-2-carboxylic acid to form the final product. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been extensively studied in scientific research, particularly in the fields of immunology and cancer research. It has been shown to inhibit the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This makes this compound a promising candidate for the treatment of autoimmune diseases, such as lupus and multiple sclerosis.
In addition, this compound has been shown to have anti-tumor activity in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes this compound a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQYKRALSVGGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
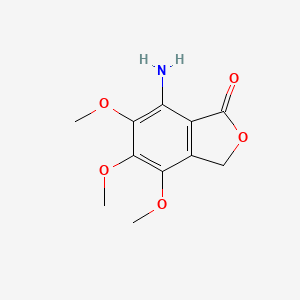
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)
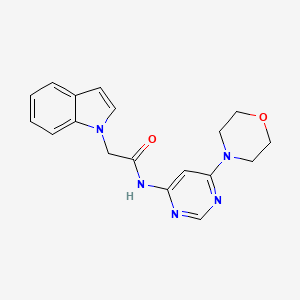

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
